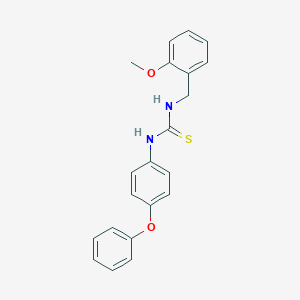
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. This compound belongs to the class of thiourea derivatives, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to have a range of biochemical and physiological effects in cells and animals. These include the activation of AMPK, the inhibition of mTOR, the induction of apoptosis, the reduction of inflammation, and the improvement of insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in lab experiments is its ability to selectively target specific signaling pathways in cells. This allows researchers to study the effects of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea on these pathways without affecting other cellular processes. One limitation of using 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea. One area of research is the development of more efficient synthesis methods for 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea, which could improve its availability for research and potential clinical use. Another area of research is the identification of additional signaling pathways that 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea may modulate, which could lead to the development of new therapeutic applications. Finally, research on the safety and toxicity of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in animals and humans is needed to determine its potential for clinical use.
Synthesemethoden
The synthesis of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea involves the reaction of 2-methoxybenzylamine with 4-phenoxyphenyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
Eigenschaften
Produktname |
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea |
|---|---|
Molekularformel |
C21H20N2O2S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1-[(2-methoxyphenyl)methyl]-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C21H20N2O2S/c1-24-20-10-6-5-7-16(20)15-22-21(26)23-17-11-13-19(14-12-17)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H2,22,23,26) |
InChI-Schlüssel |
ZBJYFUOCVHMZEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215746.png)




![Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate](/img/structure/B215754.png)
![Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215756.png)